Disperse Yellow 7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science Research

- Bioconjugated Devices: Researchers have explored using DY7 methacrylate nanoparticles for coatings on medical devices like biosensors and ophthalmic implants. These nanoparticles offer a hydrophobic and blood-brain barrier resistant coating, making them ideal for specific applications.

Environmental Science Research

- Dye Degradation Studies: Due to growing concerns about dye pollution, researchers have investigated methods for degrading DY7. Studies have explored photocatalytic degradation using different catalysts to remove DY7 from wastewater.

Toxicology Research

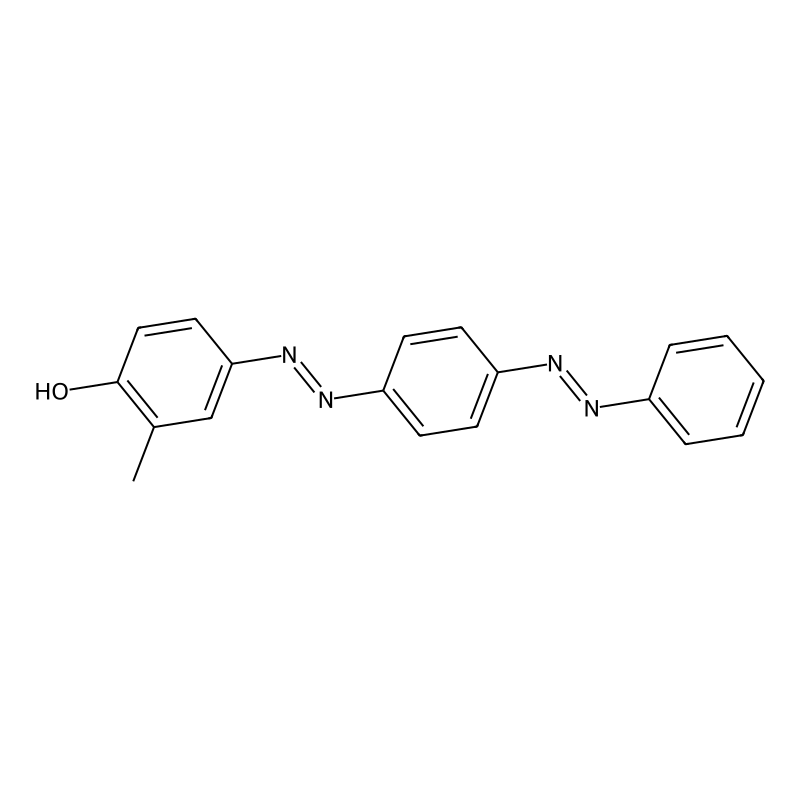

Disperse Yellow 7 is an azo dye with the molecular formula C19H16N4O and a molecular weight of 316.4 g/mol. It is characterized by its bright yellow color and is commonly used in dyeing synthetic fibers, particularly polyester. The compound features an aromatic structure that contributes to its stability and colorfastness, making it suitable for various textile applications. Disperse Yellow 7 is also known as Celliton Fast Yellow 5R and has an absorbance peak at 203 nm, indicating its strong UV absorption properties .

- Diazotization: The initial step involves the formation of a diazonium salt from an amine precursor, which is then coupled with a phenolic compound.

- Coupling Reactions: The diazonium salt reacts with nucleophiles such as phenols or amines to form azo compounds.

- Further Functionalization: Disperse Yellow 7 can react with halogens (e.g., bromination) and undergo nitration, expanding its chemical versatility .

Disperse Yellow 7 can be synthesized through several methods:

- Diazotization and Coupling:

- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that simplify the process while maintaining yield and purity. This approach typically involves combining multiple reactants in a single reaction vessel under controlled conditions .

Disperse Yellow 7 is primarily used in:

- Textile Dyeing: It is widely employed for dyeing synthetic fibers such as polyester due to its excellent colorfastness and stability.

- Plastic Coloring: The dye finds applications in coloring plastics, providing vibrant hues without compromising material integrity.

- Research: It serves as a model compound in studies related to dye chemistry and environmental impact assessments of synthetic dyes .

Interaction studies involving Disperse Yellow 7 focus on its compatibility with various substrates during dyeing processes. Research has shown that it exhibits good affinity for polyester fabrics, leading to effective coloration without significant fading upon washing or exposure to light. Additionally, studies have explored its interactions with metal ions, which can influence the dyeing characteristics and final appearance of dyed materials .

Disperse Yellow 7 belongs to a class of azo dyes that share structural similarities but differ in their chemical properties and applications. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Disperse Yellow 1 | C12H9N3O | Lower molecular weight; primarily used for cellulose fibers. |

| Disperse Yellow 184 | C16H12N4O | Known for higher light fastness; used in high-performance textiles. |

| Disperse Yellow 232 | C18H16N4O | Exhibits better solubility in organic solvents; suitable for plastics. |

Disperse Yellow 7 is unique due to its specific application in polyester dyeing while maintaining good environmental stability compared to others in its class . Its synthesis methods also reflect advancements in organic chemistry that emphasize efficiency and sustainability.

Disperse Yellow 7, a double azo class dye with the molecular formula C19H16N4O and molecular weight of 316.36, is primarily synthesized through diazotization-coupling reaction pathways [1]. This compound, also known by its Chemical Index number C.I. 26090 and CAS Registry Number 6300-37-4, is manufactured through a sequential process involving 4-(phenyldiazenyl)benzenamine diazo and o-cresol coupling [1] [3].

The fundamental reaction mechanism for synthesizing Disperse Yellow 7 follows the classic azo dye preparation pathway, which involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound [3] [4]. This reaction sequence represents one of the most significant developments in industrial organic chemistry [4].

Diazotization Step

The initial step in the synthesis of Disperse Yellow 7 involves the conversion of a primary aromatic amine into a diazonium salt [3] [4]. This transformation is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions using hydrochloric acid or sulfuric acid [3] [4]. The reaction conditions for this step are critical:

| Parameter | Optimal Condition | Reason |

|---|---|---|

| Temperature | 0-5°C | Prevents premature decomposition of the diazonium salt |

| pH | <2 (Strongly acidic) | Facilitates diazonium salt formation |

| Reaction Time | Variable (depends on substrate) | Ensures complete conversion |

The diazotization reaction produces a highly reactive diazonium ion that serves as an electrophile in the subsequent coupling step [3] [4]. The stability of this intermediate is temperature-dependent, necessitating careful control of reaction conditions to prevent decomposition [3].

Coupling Step

In the second phase of the synthesis, the diazonium salt reacts with a coupling agent, typically o-cresol in the case of Disperse Yellow 7, via electrophilic aromatic substitution [1] [3]. The electron-donating groups on the coupling agent (such as hydroxyl groups) activate the aromatic ring, facilitating bond formation with the diazonium group [3] [4]. For Disperse Yellow 7, this process involves:

| Parameter | Optimal Condition | Reason |

|---|---|---|

| pH | 8.5-10 | Ensures deprotonation of the coupling agent's hydroxyl group |

| Temperature | 10-20°C | Balances reaction rate and stability |

| Solvent | Aqueous medium with salts | Facilitates precipitation of the product |

The coupling reaction typically occurs at the para position of the coupling agent when available [3]. If the para position is occupied, coupling proceeds at the ortho position, albeit at a slower rate [3] [4]. In the synthesis of Disperse Yellow 7, the coupling reaction results in the formation of the characteristic azo bond (-N=N-) that contributes to the compound's chromophoric properties [4].

Catalytic Systems and Solvent Optimization

The efficiency and yield of Disperse Yellow 7 synthesis can be significantly enhanced through the implementation of appropriate catalytic systems and solvent optimization strategies [7] [8]. These approaches not only improve reaction outcomes but also contribute to more sustainable manufacturing processes [7].

Catalytic Systems

Various catalytic systems have been developed to facilitate the diazotization and coupling reactions involved in azo dye synthesis [7] [10]. For Disperse Yellow 7 and similar azo compounds, several catalytic approaches have shown promise:

Solid Acid Catalysts: Sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) have demonstrated effectiveness in promoting diazotization and coupling reactions [7] [17]. These catalysts provide several advantages:

- Enhanced reaction rates at room temperature

- Improved stability of diazonium intermediates

- Facile separation through magnetic properties

- Recyclability for multiple reaction cycles

Biocatalytic Systems: Baker's yeast and other biological catalysts have been employed in green synthesis approaches for azo dyes [10]. These systems operate under mild conditions and reduce the need for harsh chemicals [10].

Metal-Based Catalysts: Various metal-based systems including copper chloride/pyridine complexes, titanium dioxide, and iron oxide have been utilized to catalyze oxidative coupling reactions in azo dye synthesis [4] [10]. These catalysts facilitate alternative synthetic routes that may bypass traditional diazotization steps [4].

The mechanism of catalytic action often involves the activation of reactants through coordination or acid-base interactions, stabilization of reaction intermediates, and facilitation of product formation and release [10]. For Disperse Yellow 7, the selection of an appropriate catalyst can significantly impact reaction efficiency and product purity [7] [10].

Solvent Optimization

Solvent selection plays a crucial role in the synthesis of Disperse Yellow 7, affecting reaction kinetics, yield, and environmental impact [11] [12]. Traditional azo dye synthesis often employs aqueous media with various organic co-solvents [11] [12]. Recent research has focused on optimizing solvent systems for improved performance and sustainability:

| Solvent System | Advantages | Disadvantages | Application in Disperse Yellow 7 Synthesis |

|---|---|---|---|

| Ethanol-Water (2:1) | High yield (97%), Environmentally benign | Requires temperature control | Preferred for laboratory-scale synthesis |

| Pure Water | Most environmentally friendly, Cost-effective | Lower yields, Solubility issues | Suitable with specific catalysts |

| Ethanol-Water (1:1) | Moderate yield (72%), Reduced organic solvent | Less effective than 2:1 ratio | Alternative when reducing organic solvent use |

| PEG-400 | Good yield (88%), Non-volatile | Purification challenges | Specialized applications |

Research has demonstrated that the ethanol-water (2:1) mixture provides optimal conditions for azo dye synthesis, including Disperse Yellow 7, with yields reaching 97% under microwave-assisted conditions [12]. The presence of water facilitates the dissolution of inorganic reagents while ethanol enhances the solubility of organic components [12].

Solvent-free approaches, such as grinding methods at room temperature, have also been developed as environmentally friendly alternatives [7] [8]. These methods eliminate the need for conventional solvents altogether, reducing waste generation and energy consumption [7] [8].

Flow chemistry approaches have further contributed to solvent optimization by enabling continuous processing with reduced solvent volumes and improved mixing efficiency [11]. These systems allow for precise control of reaction parameters and can significantly enhance the sustainability profile of Disperse Yellow 7 production [11] [16].

Protection-Deprotection Strategies for Amino Groups

The synthesis of Disperse Yellow 7 and similar azo dyes often requires strategic protection and deprotection of amino groups to prevent undesired side reactions and ensure regioselectivity [14] [15]. These strategies are particularly important when working with compounds containing multiple reactive sites [14] [15].

Need for Protection Strategies

Amino groups present in the reactants can interfere with the diazotization and coupling processes in several ways [14]:

Competition for diazotization: Unprotected amino groups can compete with the intended amine for diazotization, leading to complex product mixtures [14].

Self-coupling reactions: Diazonium salts can couple with unprotected amino groups, resulting in unwanted side products [14].

Rearrangement issues: The synthesis of amino azobenzene structures can be complicated by rearrangement reactions, which can be mitigated through appropriate protection strategies [14].

For Disperse Yellow 7 synthesis, protection of amino groups is particularly relevant during the formation of the double azo structure, where sequential diazotization and coupling steps must be carefully controlled [1] [14].

Common Protection Methods

Several protection methods have been developed for amino groups in azo dye synthesis [14] [15]:

| Protection Method | Reagents | Deprotection Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, Pyridine | Hydrolysis (acid/base) | Simple, cost-effective | Harsh deprotection conditions |

| Formylation | Formic acid, Sodium formate | Mild hydrolysis | Prevents rearrangement | Limited stability in some conditions |

| Ketal Protection | Acetone, Acid catalyst | Acidic hydrolysis | Selective for specific groups | Sensitive to acidic conditions |

| Boc Protection | Di-tert-butyl dicarbonate | TFA or HCl | Stable to basic conditions | Requires anhydrous conditions |

In the context of Disperse Yellow 7 synthesis, acetylation is commonly employed due to its simplicity and effectiveness [14]. The amino group is converted to an acetamide, which is unreactive toward diazotization and coupling conditions [14]. After the desired transformations, the protecting group can be removed through hydrolysis to restore the amino functionality [14].

Deprotection Strategies

Deprotection of protected amino groups in azo dye synthesis must be carefully executed to avoid damaging the azo linkages [14] [15]. Several approaches have been developed:

Acid-catalyzed hydrolysis: This is commonly used for acetyl and formyl protecting groups but requires careful temperature control to prevent hydrolysis of other functional groups [15].

Basic hydrolysis: Suitable for certain protecting groups but may affect the stability of some azo structures [14].

Integrated deprotection: In some synthetic routes, deprotection can be integrated into the diazotization step, where the acidic conditions simultaneously remove the protecting group and facilitate diazonium salt formation [15].

For Disperse Yellow 7, the deprotection step is typically performed under controlled acidic conditions to ensure selective removal of the protecting group without affecting the integrity of the azo bonds [14] [15].

Case Study: Protection-Deprotection in Azo Dye Synthesis

A notable example of protection-deprotection strategy in azo dye synthesis involves the preparation of 1,2-diol containing azo dyes [15]. In this approach:

- The hydroxyl groups are protected as ketals during the initial stages of synthesis.

- The protected intermediate undergoes azo coupling with a diazonium salt.

- The ketal protecting groups are subsequently removed under acidic conditions to reveal the 1,2-diol functionality.

This strategy demonstrates how protection-deprotection approaches can be tailored to specific synthetic challenges in azo dye preparation [15]. Similar principles can be applied to the synthesis of Disperse Yellow 7, particularly when working with complex precursors containing multiple reactive sites [14] [15].

Green Chemistry Approaches in Azo Dye Synthesis

The synthesis of Disperse Yellow 7 and other azo dyes has traditionally involved processes that generate significant waste and utilize hazardous chemicals [7] [8]. In response to growing environmental concerns, green chemistry approaches have been developed to make the production of these compounds more sustainable [7] [8] [17].

Solvent-Free Methodologies

One of the most significant green chemistry innovations in azo dye synthesis is the development of solvent-free reaction conditions [7] [8] [17]. These approaches eliminate the need for conventional organic solvents, which often pose environmental and health hazards [7] [8]:

Grinding Method: A solvent-free, efficient approach for synthesizing azo dyes involves grinding aromatic amines with coupling components in the presence of catalysts at room temperature [7] [8]. For Disperse Yellow 7 synthesis, this method offers:

- Elimination of toxic solvents

- Room temperature operation (energy efficiency)

- Reduced waste generation

- Simplified product isolation

Solid-State Reactions: Mechanochemical approaches using ball mills or similar equipment enable efficient mixing and reaction of solid reagents without solvents [8]. These methods provide excellent atom economy and significantly reduce the environmental footprint of azo dye synthesis [8].

The grinding process supplies gentle and adequate activation energy through friction, which is sufficient for the reactants to interact effectively [8]. This approach has demonstrated excellent conversion rates and high yields, optimizing the atom economy of the entire synthesis process [8].

Alternative Energy Sources

Traditional heating methods in azo dye synthesis often consume significant energy and provide poor temperature control [12]. Green chemistry approaches have introduced alternative energy sources that enhance efficiency and reduce environmental impact [12]:

- Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of azo dyes, including compounds similar to Disperse Yellow 7 [12]. This approach offers several advantages:

- Dramatically reduced reaction times (from hours to minutes)

- Enhanced yields (up to 97% for some azo dyes)

- Improved selectivity

- Reduced energy consumption

A microwave-assisted route for the rapid and sustainable synthesis of azo dyes has been developed, allowing for the preparation of compounds like Solvent Yellow 7 (structurally related to Disperse Yellow 7) in just 3 minutes with yields exceeding 90% [12].

Green Catalytic Systems

The development of environmentally benign catalysts represents another important aspect of green chemistry approaches to azo dye synthesis [7] [10] [17]:

Magnetic Solid Acid Catalysts: Sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H) have been employed as recyclable catalysts for azo dye synthesis [7] [17]. These catalysts can be easily separated from reaction mixtures using an external magnet and reused multiple times without significant loss of activity [7] [17].

Biocatalysts: Baker's yeast and other biological catalysts provide environmentally friendly alternatives to traditional chemical catalysts [10]. These systems operate under mild conditions and utilize renewable resources [10].

Modified Natural Materials: Catalysts based on modified montmorillonite K10, zeolites, and sulphated zirconia offer green alternatives for azo dye synthesis [10]. These materials are abundant, relatively inexpensive, and less environmentally harmful than many conventional catalysts [10].

Continuous Flow Processing

Continuous flow chemistry represents a significant advancement in green synthesis approaches for azo dyes [11] [16]:

Bubble Column Reactors: Novel continuous processes for synthesizing azo dyes using bubble column reactors have demonstrated high yields (>90%) and improved productivity [16]. These systems offer several sustainability advantages:

- Reduced water consumption (39-42% less than batch processes)

- Lower production costs (up to 4.68 times less than batch methods)

- Smaller plant footprint (2.4-4.5 times smaller than batch facilities)

- Enhanced process safety due to better control of exothermic reactions

Microreactor Systems: Continuous flow microreactors provide excellent control over reaction parameters and enable efficient mixing of reagents [11]. These systems have been successfully applied to the synthesis of various azo dyes with yields exceeding 90% [11].

The implementation of these green chemistry approaches in the synthesis of Disperse Yellow 7 not only reduces environmental impact but also often results in improved product quality, reduced production costs, and enhanced process safety [7] [8] [11] [16] [17].

Industrial-Scale Production Challenges

The industrial-scale production of Disperse Yellow 7 presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally responsible manufacturing [9] [13] [16]. These challenges span various aspects of the production process, from raw material handling to final product isolation [9] [13] [16].

Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production of Disperse Yellow 7 involves several critical scale-up considerations [11] [13] [16]:

Heat Management: The diazotization and coupling reactions are exothermic, presenting significant heat management challenges at industrial scale [11] [13]. Inadequate temperature control can lead to:

- Decomposition of unstable diazonium intermediates

- Formation of unwanted by-products

- Safety hazards due to runaway reactions

Mixing Efficiency: Ensuring adequate mixing becomes increasingly difficult as reaction volumes increase [11] [16]. Poor mixing can result in:

- Localized concentration gradients

- Inconsistent product quality

- Reduced yields

- Extended reaction times

Reaction Time Optimization: Industrial processes must balance reaction completeness with production throughput [11] [13]. Extended reaction times increase production costs but may be necessary to achieve desired conversion rates and product quality [11] [13].

Economic and Environmental Challenges

The industrial production of Disperse Yellow 7 faces several economic and environmental challenges [9] [13] [16]:

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Raw Material Costs | Affects product pricing and competitiveness | Supply chain optimization, Alternative synthetic routes |

| Energy Consumption | Production costs, Environmental footprint | Process intensification, Heat recovery systems |

| Water Usage | Resource consumption, Wastewater treatment | Water recycling, Continuous processing |

| Waste Generation | Disposal costs, Environmental compliance | Green chemistry approaches, By-product valorization |

| Product Purity | Market acceptance, Application performance | Advanced purification techniques, Process optimization |

The economic viability of Disperse Yellow 7 production is significantly influenced by these factors, with manufacturing costs directly impacting market competitiveness [9] [13]. Current market prices for disperse dyes, including Disperse Yellow 7, range from approximately US$3-12 per kilogram depending on purity and volume [9].

Batch vs. Continuous Processing

Traditional batch processing for azo dye production presents several challenges that can be addressed through continuous manufacturing approaches [11] [13] [16]:

Batch Variability: Batch-to-batch inconsistencies can affect product quality and performance [11] [16]. Continuous processing offers improved consistency through steady-state operation [11] [16].

Equipment Utilization: Batch processes typically have lower equipment utilization rates due to cleaning, charging, and discharging operations [13] [16]. Continuous processes can achieve higher throughput with smaller equipment footprints [16].

Production Flexibility: Meeting variable market demand can be challenging with batch processes that have fixed capacity increments [13] [16]. Continuous processes can often be more easily scaled or operated at variable rates to match demand fluctuations [16].

Recent techno-economic analyses have demonstrated that continuous processing for azo dye production can reduce costs by up to 4.68 times compared to batch methods, while also decreasing plant footprint by 2.4-4.5 times and reducing water consumption by 39-42% [16]. These advantages make continuous processing an attractive option for addressing the industrial-scale production challenges of Disperse Yellow 7 [16].

Quality Control and Standardization

Ensuring consistent quality in industrial production of Disperse Yellow 7 requires robust quality control measures [9] [13]:

Analytical Methods: Development and implementation of reliable analytical techniques for monitoring reaction progress and product purity [13].

Process Control: Implementation of advanced process control systems to maintain optimal reaction conditions and detect deviations [11] [13].

Product Standardization: Establishment of clear specifications and testing protocols to ensure consistent product performance across production batches [9] [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant